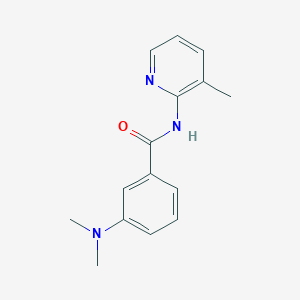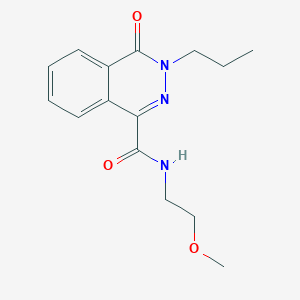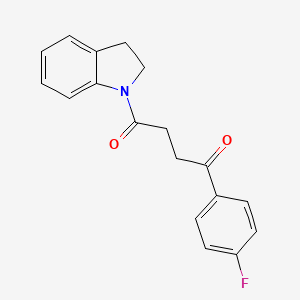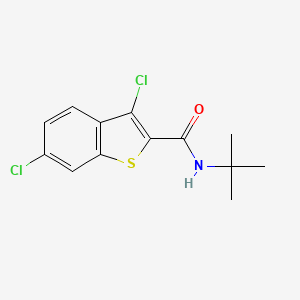![molecular formula C22H17BrO4 B7467522 [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate](/img/structure/B7467522.png)
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate is an organic compound that features a bromophenyl group and a phenylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate typically involves the esterification of 2-(2-bromophenyl)-2-oxoethanol with 2-(2-phenylphenoxy)acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Bromophenyl ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The phenylphenoxy group may enhance the compound’s binding affinity and specificity for its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Bromophenyl)-2-oxoethyl] acetate
- [2-(2-Phenylphenoxy)acetyl] bromide
- [2-(2-Bromophenyl)-2-oxoethyl] 2-(4-methylphenoxy)acetate
Uniqueness
[2-(2-Bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate is unique due to the presence of both bromophenyl and phenylphenoxy groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-(2-bromophenyl)-2-oxoethyl] 2-(2-phenylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrO4/c23-19-12-6-4-11-18(19)20(24)14-27-22(25)15-26-21-13-7-5-10-17(21)16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKONDCIEUVBDCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)OCC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-iodoanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467462.png)
![2-chloro-1-[(1S)-1-[(3,4-diethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone](/img/structure/B7467469.png)
![2-(diethylamino)-3-[(E)-(hydroxyimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7467471.png)



![7-Bicyclo[4.1.0]heptanyl(morpholin-4-yl)methanone](/img/structure/B7467496.png)
![N-[4-chloro-2-(2-fluorobenzoyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B7467499.png)

![ethyl (E)-2-cyano-3-[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467509.png)
![ethyl (E)-2-cyano-3-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B7467515.png)
![N-(3,5-dimethylphenyl)-2-[(6-methoxy-2-methyl-4-quinolyl)oxy]acetamide](/img/structure/B7467517.png)

